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Dutasteride-13C6

Cat. No.: B1141179
CAS No.: 1217685-27-2
M. Wt: 534.49
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Description

Significance of Stable Isotope Probes in Contemporary Academic Research

Stable isotope probes are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com While chemically identical to their unlabeled counterparts, their increased mass allows them to be distinguished and traced using mass spectrometry. medchemexpress.comacs.org This technique is fundamental to modern drug metabolism and pharmacokinetic (DMPK) studies. symeres.commoravek.com By administering a stable isotope-labeled drug, researchers can meticulously track its absorption, distribution, metabolism, and excretion (ADME), providing crucial data on the drug's behavior in the body. musechem.com

Historical Context of Labeled Compounds in Fundamental Drug Discovery and Development

The use of isotopes as tracers in scientific research has a history stretching back to the early 20th century. Initially, radioactive isotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) were predominantly used due to the relative ease of their detection. nih.govnih.gov These radiolabeled compounds were instrumental in early ADME studies and provided foundational knowledge for the field of drug metabolism. nih.govacs.orgresearchgate.net

However, the inherent risks associated with handling radioactive materials and their administration to human subjects spurred the development and increasing adoption of stable isotope labeling. The evolution of highly sensitive analytical instrumentation, especially tandem mass spectrometry, has been a critical factor in the shift towards stable isotopes. elsevier.com These advancements have allowed for the precise and safe quantification of drugs and their metabolites, solidifying the role of stable isotope-labeled compounds as a gold standard in modern pharmaceutical research. acs.org

Overview of Dutasteride-13C6 as a Specialized Research Tool

This compound is a stable isotope-labeled form of dutasteride (B1684494), a dual inhibitor of 5α-reductase isoenzymes. caymanchem.com In this specific labeled compound, six carbon atoms of the dutasteride molecule are replaced with the heavier carbon-13 isotope. clearsynth.comsynzeal.com This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry. medchemexpress.com

The primary and most critical application of this compound is as an internal standard for the quantification of dutasteride in biological matrices such as human plasma. caymanchem.comclearsynth.combertin-bioreagent.comnih.gov In a typical bioanalytical method, a known amount of this compound is added to a patient sample. researchgate.net During sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the labeled and unlabeled dutasteride exhibit nearly identical behavior. nih.govresearchgate.net This co-elution allows for the highly accurate and precise determination of the concentration of the unlabeled dutasteride in the sample, as the internal standard compensates for any variability in the analytical process. researchgate.net The reliability of this method has been demonstrated in bioequivalence studies. nih.gov

Table of Compound Properties

Compound Name Chemical Formula Molecular Weight ( g/mol ) Primary Application
Dutasteride C₂₇H₃₀F₆N₂O₂ 528.5 Treatment of benign prostatic hyperplasia

Table of Mentioned Compounds

Compound Name
Dutasteride
This compound
Carbon-13
Carbon-14
Deuterium
Nitrogen-15

Properties

CAS No.

1217685-27-2

Molecular Formula

C₂₁¹³C₆H₃₀F₆N₂O₂

Molecular Weight

534.49

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide-13C6;  (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost_x000B_-1-

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment of Dutasteride 13c6

Methodologies for Carbon-13 Isotopic Labeling in Complex Molecules

Isotopic labeling is a technique used to track the passage of an isotope through a reaction or a metabolic pathway. wikipedia.org For stable isotopes like Carbon-13 (¹³C), this involves replacing a native ¹²C atom with a ¹³C atom. creative-proteomics.com The introduction of ¹³C into complex organic molecules can be achieved through several established methodologies. symeres.com

One of the most common strategies involves the use of commercially available, ¹³C-labeled precursors or building blocks. symeres.com These simple, enriched molecules are then incorporated into the target molecule through a multi-step synthetic route. This method allows for site-specific labeling, where the ¹³C atoms are placed in precise locations within the final structure. sigmaaldrich.com As the complexity of the target molecule increases, so does the challenge for the isotope chemist, requiring an expanding toolkit of synthetic methods. nih.gov

Alternative methods include biosynthetic approaches, where microorganisms are grown in media containing a ¹³C-labeled carbon source, like [U-¹³C]-glucose. acs.org This results in the uniform labeling of complex biomolecules. However, for a synthetic molecule like Dutasteride (B1684494), chemical synthesis is the required pathway. The choice of method depends on the desired labeling pattern, the complexity of the target molecule, and the availability of labeled starting materials.

Precursor Selection and Chemical Pathway Design for Dutasteride-13C6 Synthesis

The synthesis of this compound is designed to place the six ¹³C atoms on the aromatic ring of the N-phenyl moiety. clearsynth.comsynzeal.com The key to this strategy is the synthesis of a labeled precursor which is then coupled with the steroid backbone in the final stages of the synthesis.

The selected labeled precursor for this synthesis is 1,4-Bis(trifluoromethyl)benzene-13C6 . cymitquimica.com This intermediate contains the six-carbon aromatic ring fully substituted with ¹³C isotopes. The synthesis would first involve the preparation of this labeled aniline (B41778) derivative.

The general synthetic pathway for unlabeled Dutasteride often involves the coupling of the steroid acid chloride with the corresponding aniline. rasayanjournal.co.in In the case of this compound, the pathway is adapted to use the ¹³C₆-labeled aniline. The final key step is the amide bond formation between the 4-aza-5α-androst-1-ene-17β-carboxylic acid derivative and the synthesized 2,5-bis(trifluoromethyl)aniline-¹³C₆. This late-stage introduction of the labeled component is an efficient strategy for preparing isotopically labeled pharmaceuticals.

Table 1: Key Intermediates in this compound Synthesis

Compound NameRole in Synthesis
1,4-Bis(trifluoromethyl)benzene-13C6Labeled aromatic precursor. cymitquimica.com
2,5-bis(trifluoromethyl)aniline-¹³C₆The key labeled intermediate that forms the amide bond.
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acidThe steroid backbone that is coupled with the labeled aniline.

Techniques for Verification of Isotopic Incorporation and Enrichment Purity

After synthesis, it is critical to verify that the ¹³C atoms have been correctly incorporated and to determine the isotopic enrichment of the final compound. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. wikipedia.orgrsc.org

Mass Spectrometry (MS): This is a powerful technique for quantifying the level of isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HR-MS), particularly Time-of-Flight (TOF) analyzers, can resolve the different isotopologues (molecules that differ only in their isotopic composition). almacgroup.com For this compound, the molecular weight is 534.5 g/mol , compared to the unlabeled compound's weight of approximately 528.5 g/mol . clearsynth.com By analyzing the mass spectrum, the relative abundance of the M+6 peak (corresponding to the ¹³C₆-labeled molecule) versus the M+0 peak (unlabeled) and other isotopologues can be accurately measured to calculate the percentage of isotopic enrichment. almacgroup.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass difference, NMR spectroscopy confirms the location of the labels. rsc.org ¹³C NMR is particularly useful. In the ¹³C NMR spectrum of this compound, the signals corresponding to the six carbons of the bis(trifluoromethyl)phenyl ring would be significantly enhanced due to the high enrichment. rasayanjournal.co.in Proton (¹H) NMR is also affected, as the protons attached to the ¹³C-labeled carbons will show characteristic coupling constants (¹J-C-H), providing further proof of the label's position. acs.org

Table 2: Comparison of Verification Techniques

TechniqueInformation ProvidedAdvantages
Mass Spectrometry (MS) Determines molecular weight and isotopic distribution. wikipedia.orgHigh sensitivity; accurately quantifies isotopic enrichment. almacgroup.com
NMR Spectroscopy Confirms the position of isotopic labels within the molecule. rsc.orgProvides detailed structural information and confirms site-specificity.

Advanced Chemical Characterization of Synthesized this compound for Research Applications

This compound is primarily intended for use as an internal standard for the quantification of dutasteride in biological samples using Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.comglpbio.combertin-bioreagent.com Therefore, its chemical characterization must be comprehensive to ensure its suitability for these high-precision analytical applications. clearsynth.com

A complete characterization profile typically includes:

Identity Confirmation: This is achieved using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data must be consistent with the structure of Dutasteride, but with the isotopic modifications confirmed. rsc.orgresearchgate.net

Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for determining chemical purity. lgcstandards.com This analysis identifies and quantifies any non-labeled chemical impurities. For use as a reference standard, chemical purity is typically required to be >98%. lucerna-chem.ch

Isotopic Purity: As determined by mass spectrometry, the isotopic enrichment must be high (often >98% or >99% atom ¹³C) to prevent signal overlap and ensure accurate quantification of the unlabeled analyte.

Solubility: The solubility in common laboratory solvents (e.g., DMF, DMSO, Ethanol) is determined to provide guidance for preparing stock solutions. glpbio.com

This rigorous characterization ensures that the this compound standard is reliable for its intended use in sensitive and regulated bioanalytical assays, such as those supporting pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Advanced Analytical Methodologies Employing Dutasteride 13c6

The Pivotal Role of Dutasteride-13C6 as an Internal Standard in Mass Spectrometry

In quantitative analysis, particularly in complex biological samples, variabilities in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added in a known quantity to all samples, calibrators, and quality controls. This compound is an ideal internal standard for dutasteride (B1684494) analysis because it co-elutes with the unlabeled dutasteride and experiences similar ionization and fragmentation patterns in the mass spectrometer. researchgate.netnih.gov However, due to its six carbon-13 isotopes, it has a distinct mass-to-charge ratio (m/z), allowing the mass spectrometer to differentiate it from the native dutasteride. caymanchem.comlooksmax.org This enables the correction for any loss of analyte during sample extraction and inconsistencies in instrument performance, thereby significantly improving the accuracy and precision of the measurement. researchgate.netnih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for Dutasteride Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for quantifying drugs and their metabolites in biological fluids. researchgate.netuky.edu The development of a reliable LC-MS/MS method for dutasteride quantification heavily relies on the use of this compound as an internal standard. researchgate.netnih.gov

In a typical method, dutasteride and this compound are extracted from the biological matrix, such as human plasma, using techniques like liquid-liquid extraction or solid-phase extraction. researchgate.netnih.govresearchgate.net The extracted sample is then injected into a liquid chromatograph, where the dutasteride and its labeled internal standard are separated from other endogenous components on a chromatographic column, such as a Gemini C18 or a reverse phase C8 column. researchgate.netnih.govresearchgate.net The separated compounds then enter the mass spectrometer.

For detection, multiple reaction monitoring (MRM) is often employed. looksmax.orgresearchgate.net In this mode, specific precursor-to-product ion transitions are monitored for both dutasteride and this compound. For instance, a common transition for dutasteride is m/z 529.4 → 461.2, while for this compound, it is m/z 535.2 → 467.2. looksmax.org By monitoring these unique transitions, the instrument can selectively quantify both the analyte and the internal standard, even in the presence of complex matrix components. looksmax.orgpuxdesign.cz The ratio of the peak area of dutasteride to that of this compound is then used to construct a calibration curve and determine the concentration of dutasteride in unknown samples. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Dutasteride Quantification

While LC-MS is more commonly reported for dutasteride analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized. uky.eduresearchgate.net this compound is equally crucial as an internal standard in GC-MS applications. caymanchem.comclearsynth.combertin-bioreagent.com For GC-MS analysis, derivatization of dutasteride may be necessary to increase its volatility and thermal stability. mdpi.com this compound would undergo the same derivatization process, ensuring that it behaves similarly to the unlabeled drug during both the derivatization and the GC separation.

Similar to LC-MS, the use of this compound in GC-MS allows for the correction of variability in sample preparation and injection, leading to more accurate and reliable quantification. The mass spectrometer detects the distinct mass-to-charge ratios of the derivatized dutasteride and this compound, enabling precise quantification based on the ratio of their signals.

Principles of Isotope Dilution Mass Spectrometry in Research Quantification

The use of a stable isotope-labeled internal standard like this compound is the cornerstone of isotope dilution mass spectrometry (IDMS), which is considered a definitive method for high-accuracy quantification. researchgate.net The fundamental principle of IDMS is the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample.

This "isotope-spiked" sample is then processed, and the ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Since the labeled and unlabeled compounds are chemically identical, they behave identically during extraction, chromatography, and ionization. researchgate.net Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, the ratio of the two remains constant. This allows for highly accurate determination of the original analyte concentration, as the measurement is based on this stable ratio rather than the absolute signal of the analyte, which can be affected by various factors. researchgate.netpuxdesign.cz

Validation of Analytical Methods Utilizing this compound for Research Assays

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. clearsynth.comsynzeal.comaxios-research.com When using this compound as an internal standard, the validation process demonstrates the reliability, accuracy, and precision of the assay for quantifying dutasteride in research samples.

Determination of Linearity and Calibration Range for Research Analysis

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte in the sample. pharmascholars.com To determine linearity, a series of calibration standards with known concentrations of dutasteride are prepared and spiked with a constant concentration of this compound. These standards are then analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

The range of the assay is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. Research studies have reported linear dynamic ranges for dutasteride quantification using this compound as an internal standard. For example, one study in human plasma established a linear range of 0.1 to 25.0 ng/mL. researchgate.netnih.gov Another study for hair analysis reported a measurable range of 2–1000 pg/mg. looksmax.org The correlation coefficient (r) for the calibration curve should ideally be close to 1, with values over 0.99 often being a benchmark for good linearity. looksmax.orgpharmascholars.com

Table 1: Example of Linearity and Range Data for Dutasteride Quantification

ParameterResultReference
Linearity Range (Plasma)0.1 - 25.0 ng/mL researchgate.netnih.gov
Linearity Range (Hair)2 - 1000 pg/mg looksmax.org
Correlation Coefficient (r)> 0.999 looksmax.org

This table is for illustrative purposes and combines data from different studies.

Assessment of Analytical Accuracy and Precision in Research Samples

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. pharmascholars.com Both are crucial for a reliable analytical method.

To assess accuracy and precision, quality control (QC) samples at different concentration levels (low, medium, and high) are prepared and analyzed in multiple replicates, both within the same day (intra-assay) and on different days (inter-assay). looksmax.org The accuracy is typically expressed as the percentage of the nominal concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.netlooksmax.org

Studies utilizing this compound have demonstrated high accuracy and precision. For instance, in a study quantifying dutasteride in human plasma, the intra- and inter-batch accuracy values ranged from 95.8% to 104.0%, with precision values (CV) ranging from 0.7% to 5.3%. researchgate.netnih.gov In a separate study analyzing dutasteride in hair, the intra-assay accuracy was between 94.3% and 106.7%, and the inter-assay accuracy was between 92.4% and 100.2%. looksmax.org The intra- and inter-assay precision (RSD) in the hair analysis study did not exceed 8.0%. looksmax.org

Table 2: Example of Accuracy and Precision Data for Dutasteride Quantification

ParameterConcentration LevelAccuracy (%)Precision (RSD/CV, %)Reference
Plasma Analysis researchgate.netnih.gov
Intra-batchLow, Medium, High95.8 - 104.00.7 - 5.3
Inter-batchLow, Medium, High95.8 - 104.00.7 - 5.3
Hair Analysis looksmax.org
Intra-assayLow, Medium, High94.3 - 106.7< 8.0
Inter-assayLow, Medium, High92.4 - 100.2< 8.0

This table is for illustrative purposes and combines data from different studies.

Establishment of Limits of Detection and Quantification for Research Applications

In quantitative analytical chemistry, the limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. d-nb.info For research applications involving dutasteride, establishing low LOD and LOQ values is essential for accurately measuring trace amounts of the compound in various biological matrices.

The use of advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled highly sensitive detection of dutasteride. In these methods, this compound is often employed as an internal standard (IS) to ensure accuracy. The stable isotope-labeled IS mimics the behavior of the unlabeled analyte during sample preparation and analysis, correcting for variations. researchgate.netmedchemexpress.com While the LOD and LOQ are determined for the analyte (dutasteride), the presence of the labeled standard is what makes these low-level measurements robust and reliable.

Research studies have reported various LOD and LOQ values for dutasteride in different matrices, demonstrating the sensitivity of modern analytical methods. For instance, in human plasma, a common matrix for pharmacokinetic studies, the lower limit of quantitation (LLOQ) has been established as low as 0.1 ng/mL. researchgate.net Another study reported an LLOQ of 100 pg/mL. researchgate.net These low limits permit the detailed analysis of dutasteride concentrations in clinical and research settings.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Dutasteride in Research Applications

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation
LC-MS/MSHuman PlasmaNot Reported0.1 ng/mL researchgate.net
LC-MS/MSHuman PlasmaNot Reported100 pg/mL researchgate.net
LCNot Specified0.05 µg/mL0.10 µg/mL researchgate.net
TLCNot Specified7.54 ng/band22.85 ng/band researchgate.net
Flow Injection SpectrophotometryPure & Pharmaceutical Preparations0.420 µg/mLNot Reported researchgate.net

Evaluation of Matrix Effects and Optimization of Compensation Strategies in Complex Biological Matrices

When analyzing samples from complex biological sources such as plasma, urine, or tissue, other endogenous components of the matrix can interfere with the ionization of the target analyte in the mass spectrometer source. puxdesign.cznih.gov This phenomenon, known as the matrix effect, can cause either ion suppression or enhancement, leading to inaccurate quantification. nih.govmdpi.com For dutasteride analysis, particularly at low concentrations, evaluating and mitigating matrix effects is a crucial step in method development. mdpi.com

The most effective and widely accepted strategy to compensate for matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov this compound is the ideal SIL-IS for this purpose. Because its chemical and physical properties are nearly identical to the unlabeled dutasteride, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect is effectively normalized.

One study demonstrated the successful compensation of matrix effects using this compound in human plasma analysis. researchgate.net The interference of the matrix, expressed as the IS-normalized matrix factor, was found to range from 1.01 to 1.02, where a value of 1.0 indicates a complete absence of matrix effect. researchgate.net This demonstrates that any potential ion suppression or enhancement affecting dutasteride was accurately corrected by this compound, ensuring reliable and accurate quantification in a complex biological matrix. researchgate.net Other strategies to minimize matrix effects can include sample dilution or more extensive sample clean-up procedures, but the use of a SIL-IS is considered the gold standard for compensation. puxdesign.cznih.gov

Application in Reference Standard Generation and Impurity Profiling

Development of Certified Reference Materials for Dutasteride Research Standards

Certified Reference Materials (CRMs) are highly characterized and homogenous materials used to calibrate instruments, validate analytical methods, and ensure traceability of measurement results. lgcstandards.com In pharmaceutical research and quality control, CRMs play a vital role in obtaining accurate and comparable data. This compound serves as an essential reference standard for analytical applications involving dutasteride. axios-research.com

Manufacturers of chemical standards supply this compound as a well-characterized compound intended for analytical and research purposes. axios-research.comacanthusresearch.com These standards are often produced under rigorous quality management systems, such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com The use of this compound as a reference standard is critical for:

Analytical Method Validation (AMV): Establishing the performance characteristics of a new analytical method. axios-research.com

Quality Control (QC): Verifying the performance of analytical systems during routine analysis. axios-research.comsynzeal.com

Traceability: Ensuring that measurement results can be related to national or international standards. axios-research.com

By using this compound, laboratories can achieve high confidence in their quantification of dutasteride, as the labeled standard provides a stable and reliable point of reference. medchemexpress.com

Methodologies for Identification and Quantification of Dutasteride-Related Impurities using Labeled Standards

Impurity profiling—the identification, quantification, and characterization of impurities in active pharmaceutical ingredients (APIs) and finished drug products—is a mandatory requirement by regulatory authorities to ensure the safety and efficacy of pharmaceuticals. medwinpublishers.comijrpr.com Impurities can originate from the synthesis process, degradation of the drug substance, or storage. ijrpr.com

Various analytical techniques are employed for impurity profiling, with high-performance liquid chromatography (HPLC) and LC-MS/MS being the most powerful and commonly used methods due to their high sensitivity and resolution. medwinpublishers.comijpsonline.com The accurate quantification of these impurities requires reliable reference standards.

This compound is invaluable in these methodologies. While the primary use of a labeled standard is to serve as an internal standard for the parent drug, its application extends to impurity analysis. In methods like LC-MS/MS, where the response can vary, using this compound as an internal standard allows for the precise quantification of known dutasteride impurities. synzeal.com This is achieved by establishing the relative response factor (RRF) of each impurity against the certified standard. This ensures that even trace-level impurities are measured accurately. Several impurities of dutasteride are monitored during its production and stability testing. axios-research.compharmaffiliates.com

Table 2: Selected Dutasteride-Related Impurities

Compound NameMolecular FormulaNotesCitation
6-Beta-Hydroxy DutasterideC27H30F6N2O3A metabolite and potential impurity. axios-research.comlgcstandards.com
Dutasteride EP Impurity ENot SpecifiedAn impurity listed in the European Pharmacopoeia. axios-research.com
Dutasteride EP Impurity GNot SpecifiedAn impurity listed in the European Pharmacopoeia. acanthusresearch.com
Dutasteride Impurity H (alfa-Dimer)C46H55F6N3O4A dimeric impurity. axios-research.compharmaffiliates.com
Dutasteride Impurity IC46H55F6N3O4An impurity with the same formula as the alfa-Dimer. pharmaffiliates.com

Mechanistic and Metabolic Research Applications of Dutasteride 13c6 Non Clinical Focus

Elucidation of Metabolic Pathways in In Vitro Systems

The use of Dutasteride-13C6 as an internal standard has been instrumental in delineating the metabolic pathways of dutasteride (B1684494) in various in vitro systems, which are designed to simulate biological processes in a controlled laboratory environment.

In vitro studies using human liver microsomes have been pivotal in identifying the primary enzymes responsible for dutasteride's metabolism. These studies have shown that dutasteride is extensively metabolized by the cytochrome P450 isoenzymes CYP3A4 and CYP3A5. hres.camims.comfda.govmedicinesauthority.gov.mtnih.govcaldic.com The use of this compound ensures accurate quantification of the depletion of the parent drug and the formation of its metabolites.

The primary metabolic transformations are hydroxylations, leading to the formation of several metabolites. The three major metabolites identified in human serum are 4'-hydroxydutasteride, 1,2-dihydrodutasteride, and 6-hydroxydutasteride. hres.cafda.gov Two minor metabolites, 6,4'-dihydroxydutasteride and 15-hydroxydutasteride, have also been detected. hres.cafda.gov In these experiments, this compound is added to the incubation mixture to account for any loss of analyte during sample processing and to ensure the accuracy of the measured concentrations of dutasteride and its metabolites.

A study investigating the inhibitory effects of finasteride (B1672673) and dutasteride on the conversion of a 13C-labeled androgen precursor to 13C-dihydrotestosterone (DHT) in castration-resistant prostate cancer (CRPC) cells demonstrated that both drugs could abrogate this conversion. frontiersin.org While this study used a 13C-labeled substrate to trace a metabolic pathway, it highlights the utility of stable isotopes in understanding drug mechanisms at a cellular level.

Metabolite Type Metabolizing Enzyme
4'-hydroxydutasterideMajorCYP3A4/5
1,2-dihydrodutasterideMajorNot specified
6-hydroxydutasterideMajorCYP3A4/5
6,4'-dihydroxydutasterideMinorCYP3A4/5
15-hydroxydutasterideMinorCYP3A4/5
This table summarizes the major and minor metabolites of dutasteride identified in in vitro and in vivo studies.

While specific enzymatic reaction kinetics for this compound itself are not the focus of research, its application is crucial for studying the kinetics of dutasteride's interaction with its target enzymes, the 5α-reductases. In vitro studies have shown that dutasteride is a potent, time-dependent inhibitor of both type 1 and type 2 5α-reductase isoenzymes. caymanchem.com

Furthermore, in vitro drug-drug interaction studies, which rely on accurate quantification using internal standards like this compound, have demonstrated that dutasteride does not significantly inhibit or induce other major human cytochrome P450 isoenzymes at clinically relevant concentrations. hres.camims.comfda.govmedicinesauthority.gov.mtgsk.comapotex.com This information is critical for predicting the potential for metabolic drug interactions.

Hepatic Microsomal and Cellular Biotransformation Studies Utilizing Labeled Probes

Pharmacokinetic Research in Preclinical Animal Models

Pharmacokinetic studies in preclinical animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This compound is a valuable tool in these studies for the accurate determination of dutasteride concentrations in various biological samples.

Studies in rats and dogs have been conducted to characterize the pharmacokinetic profile of dutasteride. Following oral administration, dutasteride exhibits a large volume of distribution and is highly bound to plasma proteins. fda.govnih.gov In rats, after subcutaneous injection of a dutasteride solution, the peak plasma concentration was reached rapidly, followed by a swift decline, indicating fast elimination. plos.org In contrast, dutasteride-loaded microspheres showed a sustained-release profile over 28 days. plos.org

A study in beagle dogs compared the pharmacokinetics of a conventional soft gelatin capsule of dutasteride with a novel solid-supersaturatable self-microemulsifying drug delivery system (SMEDDS) tablet. nih.gov The results suggested a possible bioequivalence between the two formulations. In all these studies, an isotopically labeled internal standard such as this compound is essential for the bioanalytical method to ensure accurate and precise measurement of dutasteride concentrations in plasma. nih.gov

A study investigating the metabolic drug interaction potential of dutasteride with ketoconazole (B1673606) in rats found that ketoconazole, a potent CYP3A inhibitor, significantly altered the pharmacokinetics of dutasteride, confirming the role of CYP3A in its metabolism in this animal model. nih.govmdpi.com

Animal Model Study Type Key Findings
RatPharmacokineticsRapid elimination after subcutaneous injection; sustained release from microspheres. plos.org
RatDrug InteractionKetoconazole (CYP3A inhibitor) alters dutasteride pharmacokinetics. nih.govmdpi.com
DogBioequivalenceComparison of different oral formulations. nih.gov
This table presents a summary of key pharmacokinetic findings for dutasteride in preclinical animal models, where this compound would be used as an internal standard for analysis.

Understanding the distribution of a drug into specific tissues is crucial for assessing its efficacy and potential off-target effects. While studies specifically tracking the distribution of this compound are not available, research using radiolabeled dutasteride provides insights into its tissue disposition. A study using a technetium-99m labeled dutasteride-albumin complex (99mTc-Albumin-Dutasteride) in rats showed significant uptake in the prostate, as well as in the liver, lungs, and spleen. jetir.org

In human studies, which are informed by preclinical data, dutasteride has been found to partition into semen, with concentrations reaching approximately 11.5% of those in the serum at steady state. fda.govnih.gov These types of analyses in preclinical models would rely on robust bioanalytical methods, often employing a stable isotope-labeled internal standard like this compound for accurate quantification in different tissue homogenates.

Absorption, Distribution, and Excretion Profiling in Rodent and Other Non-Human Models

Biochemical Mechanism of Action Studies

This compound plays a supportive, yet critical, role in studies designed to elucidate the biochemical mechanism of action of dutasteride. The primary mechanism of dutasteride is the inhibition of both isoforms of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).

In studies evaluating the effect of dutasteride on DHT levels in various biological systems, such as prostate tissue or serum, accurate measurement of both dutasteride and DHT is paramount. The use of this compound as an internal standard allows for the precise determination of dutasteride concentrations, which can then be correlated with the observed changes in DHT levels and downstream physiological effects. caymanchem.com For instance, studies in rats with induced benign prostatic hypertrophy have shown that dutasteride administration leads to a decrease in prostate weight, a direct consequence of its enzymatic inhibition. caymanchem.com

Investigations of 5α-Reductase Isoenzyme Inhibition Kinetics using Labeled Substrates

Dutasteride is a potent, time-dependent, dual inhibitor of both type I and type II 5α-reductase isoenzymes. caymanchem.comglpbio.comnih.gov These enzymes are critical for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). science.gov Understanding the kinetics of this inhibition is fundamental to characterizing the compound's mechanism of action.

Research has established that dutasteride's inhibition is slow and time-dependent. researchgate.net Pharmacogenetic analyses have determined specific inhibition constants (Ki) for both isoenzymes, highlighting the compound's high affinity. caymanchem.comglpbio.com In these kinetic studies, precise measurement of the inhibitor (dutasteride), the substrate (e.g., testosterone), and the product (DHT) over time is paramount.

This compound is essential in this context, serving as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.netresearchgate.net By adding a known quantity of this compound to the experimental samples, researchers can accurately quantify the concentration of unlabeled dutasteride, correcting for any loss during sample preparation or fluctuations in instrument response. This ensures the high quality and reliability of the data used to calculate kinetic parameters such as Ki and the rate of enzyme inactivation. While not a labeled substrate itself, its role as an analytical standard is indispensable for generating robust kinetic profiles of 5α-reductase inhibitors.

Table 1: Inhibition Constants (Ki) of Dutasteride for 5α-Reductase Isoenzymes

Isoenzyme Ki Value (nM) Reference
5α-Reductase Type I 6 caymanchem.comglpbio.com
5α-Reductase Type II 7 caymanchem.comglpbio.com

This table presents the inhibition constants for the unlabeled compound, dutasteride. The determination of these values is supported by quantitative methods that rely on internal standards like this compound.

Molecular Interactions with Target Proteins and Receptors using Labeled Probes

The primary molecular targets of dutasteride are the 5α-reductase isoenzymes. However, due to its steroidal structure, which is similar to that of DHT, there is research interest in its potential for off-target interactions, particularly with the androgen receptor (AR). medchemexpress.commedchemexpress.commedchemexpress.com Investigating these on-target and potential off-target interactions requires sensitive and specific methods.

This compound facilitates these investigations, not typically as a direct labeled probe in binding assays, but as a critical tool for quantifying dutasteride concentrations in complex biological matrices. For example, in studies examining the effect of dutasteride on AR-mediated signaling in prostate cancer cell lines, this compound is used as an internal standard to confirm the precise concentration of dutasteride to which the cells are exposed. nih.govscience.gov This allows researchers to establish accurate dose-response relationships for effects such as changes in the expression of AR target genes or prostate-specific antigen (PSA) secretion. science.gov The ability to correlate a precise concentration with a biological effect is fundamental to understanding the molecular interactions of dutasteride with its targets and other proteins.

Table 2: Role of this compound in Studying Molecular Interactions

Target Protein Research Question Role of this compound
5α-Reductase (Type I & II) Characterizing binding affinity and inhibition kinetics. Internal standard for accurate quantification of dutasteride in kinetic assays. caymanchem.comglpbio.com

Tracer Applications in Specific Biological Research Areas

The use of stable isotope-labeled compounds is a cornerstone of metabolic research, allowing scientists to trace the fate of molecules in biological systems. this compound, primarily through its application as an internal standard, supports such tracer studies in endocrinology and reproductive biology.

Steroidogenesis Pathway Tracing and Flux Analysis

By inhibiting 5α-reductase, dutasteride significantly alters the flow of metabolites (flux) through the steroidogenesis pathway. This perturbation can be studied to yield insights into the complex regulation of steroid hormone production. This compound is a key enabler of such studies.

In a study on late-gestation pregnant mares, administration of dutasteride led to a significant increase in the precursor progesterone (B1679170), demonstrating a blockage in the metabolic pathway downstream of this steroid. bioscientifica.com The concentrations of dutasteride and various pregnane (B1235032) steroids were quantified using an LC-MS/MS method that employed this compound as an internal standard. bioscientifica.combioscientifica.com This allowed for a precise analysis of how inhibiting 5α-reductase rerouted the steroidogenic flux. The study also detected dutasteride in newborn foals, confirming placental transfer and providing direct evidence of fetal exposure. bioscientifica.com

Similarly, in studies using human prostate cancer cell line models, this compound was used as an internal standard in an LC-MS/MS assay to quantify multiple androgens, including testosterone, DHT, and androstenedione. nih.gov This methodology allows researchers to trace the metabolic fate of androgen precursors and analyze the impact of 5α-reductase inhibition on the androgenic profile within the cancer cells.

Table 3: Research Findings on Steroidogenesis Alteration by Dutasteride

Research Model Key Finding Analytical Role of this compound Reference
Late Pregnant Mares Dutasteride administration increased progesterone concentrations sixfold but did not significantly alter 5α-dihydroprogesterone (DHP). Internal standard for the quantification of dutasteride and pregnane steroids via LC-MS/MS. bioscientifica.combioscientifica.com bioscientifica.com

Quantitative Analysis of Biomolecular Synthesis and Turnover Rates

The most common and well-documented application of this compound is as an internal standard for the absolute quantification of dutasteride in various biological samples, including plasma, serum, and tissue extracts. caymanchem.comresearchgate.netresearchgate.net This application is fundamental for determining the pharmacokinetics (synthesis/absorption and turnover/elimination) of the parent compound in non-clinical research models.

The principle of using a stable isotope-labeled internal standard is based on its near-identical chemical and physical behavior to the unlabeled analyte during sample extraction, chromatographic separation, and mass spectrometric ionization. nih.govresearchgate.net A known amount of this compound is added to a sample before processing. nih.gov In the mass spectrometer, the instrument detects both the analyte and the heavier internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can determine the precise concentration of the analyte, effectively correcting for any variability or loss during the analytical procedure. researchgate.net This results in high accuracy and precision, which are essential for reliable bioanalytical data. Numerous validated LC-MS/MS methods have been published that rely on this compound for this purpose. science.govresearchgate.netresearchgate.net

Data adapted from a validated LC-MS/MS method for the quantification of dutasteride in human plasma. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity of Dutasteride-13C6 in experimental setups?

  • Methodological Answer : Isotopic purity is critical for ensuring accurate quantification in mass spectrometry. Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the isotopic enrichment ratio (e.g., 13C6 vs. unlabeled Dutasteride). Calibration curves using certified reference materials (CRMs) and validation against NIST-traceable standards are essential . Additionally, nuclear magnetic resonance (NMR) spectroscopy can verify structural integrity and isotopic labeling positions .

Q. What role does this compound play as an internal standard in pharmacokinetic studies?

  • Methodological Answer : this compound is used to correct for matrix effects and instrument variability in quantitative LC-MS/MS workflows. Researchers should co-spike the compound with unlabeled Dutasteride in biological samples (e.g., plasma, tissue homogenates) and calculate the analyte-to-internal standard response ratio. This normalizes signal drift and improves reproducibility. Validation parameters (e.g., linearity, precision, accuracy) must adhere to FDA or EMA bioanalytical guidelines .

Q. How should this compound be synthesized and characterized for research use?

  • Methodological Answer : Synthesis typically involves isotopic labeling via precursor-directed biosynthesis or chemical synthesis using 13C-enriched reagents. Post-synthesis, characterization includes:

  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection.
  • Isotopic validation : High-resolution mass spectrometry (HRMS) to confirm 13C6 incorporation.
  • Stability testing : Accelerated degradation studies under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess the metabolic stability of this compound in vitro?

  • Methodological Answer : Use hepatocyte or microsomal incubation assays with this compound and monitor its depletion over time via LC-MS/MS. Include controls with unlabeled Dutasteride to compare metabolic rates. Data analysis should incorporate kinetic models (e.g., Michaelis-Menten) to calculate intrinsic clearance. Ensure replicates (n ≥ 3) to account for biological variability .

Q. What strategies resolve discrepancies in pharmacokinetic data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from differences in sample preparation (e.g., extraction efficiency) or instrumental parameters. To harmonize

  • Cross-laboratory validation : Share aliquots of the same batch of this compound and standardized protocols.
  • Meta-analysis : Compare studies using criteria such as limit of quantification (LOQ), matrix effects, and recovery rates.
  • Statistical reconciliation : Apply Bland-Altman plots or Deming regression to evaluate systematic biases .

Q. How to optimize LC-MS/MS methods for detecting this compound in complex biological matrices?

  • Methodological Answer :

  • Sample preparation : Use protein precipitation with acetonitrile or solid-phase extraction (SPE) to reduce matrix interference.
  • Chromatography : Employ a C18 column with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to separate this compound from endogenous compounds.
  • Mass spectrometry : Select multiple reaction monitoring (MRM) transitions specific to the 13C6-labeled fragment ions. Optimize collision energy and dwell time to maximize sensitivity .

Q. What are the best practices for integrating this compound data into peer-reviewed publications?

  • Methodological Answer :

  • Data presentation : Include raw chromatograms, calibration curves, and validation parameters (e.g., intra-day precision ≤15%).
  • Reproducibility : Provide detailed experimental protocols in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for compound characterization) .
  • Ethical compliance : Disclose the source of this compound (e.g., synthesized in-house vs. commercial suppliers) and any conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.